2-(2-Hexyldecyloxy)benzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research
Benzamide derivatives are a significant class of compounds in modern chemical research, primarily due to their wide-ranging biological activities. uni.lu They are integral to the development of new therapeutic agents, with research demonstrating their potential as antipsychotics, anti-inflammatory agents, and analgesics. uni.lu The versatility of the benzamide scaffold allows for the synthesis of a vast array of derivatives with tailored properties. google.com Researchers have successfully developed benzamide-based compounds that exhibit anticancer, antimicrobial, and enzyme-inhibiting properties. google.comgoogle.com For instance, certain benzamide derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential in cardiovascular medicine. uni.lu The ability to readily modify the benzamide structure enables detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic efficacy and selectivity of drug candidates. google.com
Structural Significance of Alkoxy-Substituted Benzamides
The introduction of an alkoxy group onto the benzamide core, as seen in 2-(2-Hexyldecyloxy)benzamide, is a key structural modification that can significantly influence the compound's physicochemical and biological properties. The alkoxy group, particularly a long and branched one like the hexyldecyloxy group, can enhance the lipophilicity of the molecule. smolecule.com This increased lipophilicity can affect its solubility, membrane permeability, and pharmacokinetic profile. smolecule.com In the context of drug design, modulating lipophilicity is a critical strategy for improving a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the position of the alkoxy substituent on the benzene (B151609) ring can dictate the molecule's conformation and its ability to interact with biological targets. Research on other alkoxy-substituted benzamides has shown that these modifications can lead to potent and selective inhibitors of various enzymes and receptors.
Research Trajectories and Academic Objectives for this compound
While specific in-depth research on this compound is still in its nascent stages, its chemical structure suggests several potential avenues for academic and industrial investigation. The primary objective would be to thoroughly characterize its biological activity profile. Given the known activities of other benzamides, initial research would likely focus on screening this compound for anticancer, anti-inflammatory, and antimicrobial properties.
A significant research trajectory would involve investigating its potential as an enzyme inhibitor. The benzamide moiety is a known pharmacophore that can interact with the active sites of various enzymes. The long, hydrophobic hexyldecyloxy chain could potentially access and bind to hydrophobic pockets within enzyme structures, leading to potent and selective inhibition.
Another academic objective would be to explore its potential in material science. The hydrophobic nature imparted by the long alkyl chain could make this compound a candidate for the development of novel materials, such as coatings or self-assembling monolayers. smolecule.com Future research would also need to focus on developing and optimizing a synthetic route for this compound to enable its production for further studies.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C23H39NO2 |
| Molecular Weight | 361.57 g/mol |
| CAS Number | 202483-62-3 |
| Predicted XlogP | 8.3 |
| Appearance | Not available |
| Solubility | Expected to be soluble in nonpolar organic solvents |
Note: Some properties are predicted based on the chemical structure.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process:
Amidation: The initial step involves the formation of the benzamide core. This is typically achieved through the reaction of a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) with an aminating agent.
Etherification: The second step is the introduction of the hexyldecyloxy group. This is accomplished by reacting the hydroxyl group of the newly formed benzamide with a 2-hexyldecyl halide or a similar alkylating agent under basic conditions. This Williamson ether synthesis results in the final product, this compound.
Properties
IUPAC Name |
2-(2-hexyldecoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-5-7-9-10-12-16-20(15-11-8-6-4-2)19-26-22-18-14-13-17-21(22)23(24)25/h13-14,17-18,20H,3-12,15-16,19H2,1-2H3,(H2,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQJSECIJIYKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595916 | |
| Record name | 2-[(2-Hexyldecyl)oxy]benzamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzamide, 2-[(2-hexyldecyl)oxy]- | |
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CAS No. |
202483-62-3 | |
| Record name | 2-[(2-Hexyldecyl)oxy]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202483-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzamide, 2-((2-hexyldecyl)oxy)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-[(2-hexyldecyl)oxy]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2-Hexyldecyl)oxy]benzamide | |
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| Record name | 2-(2-hexyldecyloxy)benzamide | |
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Advanced Spectroscopic and Structural Characterization of 2 2 Hexyldecyloxy Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-(2-hexyldecyloxy)benzamide, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign all proton and carbon signals.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides the initial and fundamental map of the proton environments within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzamide (B126) moiety and the aliphatic protons of the bulky 2-hexyldecyloxy side chain.
The aromatic region typically displays a set of multiplets corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating nature of the alkoxy group and the electron-withdrawing nature of the amide group. The amide protons (CONH₂) often appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.
The aliphatic region is dominated by the signals from the 2-hexyldecyl group. This includes the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂), the methine proton at the branch point, and a complex series of overlapping signals from the numerous methylene and methyl groups of the hexyl and decyl chains.
Table 1: Predicted ¹H NMR Chemical Shift Values for this compound (Note: These are predicted values and may differ from experimental results.)
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.9 - 8.2 |
| Amide Protons (NH₂) | 5.5 - 7.5 (broad) |
| O-CH₂ | 3.9 - 4.1 |
| CH (branch point) | 1.6 - 1.8 |
| Aliphatic CH₂ | 1.2 - 1.6 |
| Terminal CH₃ | 0.8 - 0.9 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and identification of functional groups.
Key signals include the carbonyl carbon of the amide group, typically found in the range of 165-175 ppm. The aromatic carbons show a series of signals in the 110-160 ppm region, with the carbon attached to the oxygen appearing at a higher chemical shift. The aliphatic carbons of the 2-hexyldecyloxy chain are observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Values for this compound (Note: These are predicted values and may differ from experimental results.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 168 - 172 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H & C-C | 110 - 135 |
| O-CH₂ | 70 - 75 |
| CH (branch point) | 35 - 40 |
| Aliphatic CH₂ | 20 - 35 |
| Terminal CH₃ | 10 - 15 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons. For this compound, COSY is crucial for delineating the spin systems within the aromatic ring and along the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of carbon signals based on their attached protons, greatly simplifying the interpretation of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aliphatic side chain to the aromatic ring via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This experiment can provide valuable information about the three-dimensional structure and conformation of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity.
Key vibrational frequencies include:
N-H Stretching: Typically observed as two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.
C-O Stretching: The ether linkage gives rise to a characteristic C-O stretching vibration, usually found in the 1250-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are observed in the 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C ring stretching) regions.
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the 2-hexyldecyloxy chain.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3400 - 3100 (two bands) |
| Amide (C=O) | Stretching | 1650 - 1680 |
| Ether (C-O) | Stretching | 1250 - 1000 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Ring Stretching | 1600 - 1450 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₂₃H₃₉NO₂, corresponding to a monoisotopic mass of approximately 361.2981 g/mol . researchgate.net
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage at the ether linkage, leading to the loss of the 2-hexyldecyl radical or the formation of an oxonium ion.
Cleavage of the amide group , resulting in the loss of NH₂ or the formation of a benzoyl cation.
Fragmentation of the alkyl chains , leading to a series of losses of CₙH₂ₙ₊₁ fragments.
Table 4: Predicted Mass Spectrometry Adducts for this compound researchgate.net
| Adduct | Predicted m/z |
| [M+H]⁺ | 362.30535 |
| [M+Na]⁺ | 384.28729 |
| [M-H]⁻ | 360.29079 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Bond lengths, bond angles, and torsion angles: These parameters would precisely define the molecular geometry.
Conformation of the flexible alkyl chain: The analysis would reveal the preferred conformation of the 2-hexyldecyloxy group in the crystalline state.
Intermolecular interactions: Crucial insights into how the molecules pack in the crystal lattice, including hydrogen bonding involving the amide group and van der Waals interactions of the alkyl chains, would be obtained. This information is critical for understanding the material's bulk properties.
As of the latest literature search, a crystal structure for this compound has not been reported in the public domain. The determination of its solid-state structure would be a valuable contribution to the chemical sciences.
Crystal Growth Methodologies for this compound
The successful growth of high-quality single crystals is a prerequisite for definitive structural elucidation by X-ray crystallography. For a molecule like this compound, which possesses a flexible alkyl chain and a polar benzamide head group, several crystallization techniques would typically be explored.
Common methods for growing single crystals of organic compounds include:
Slow Evaporation: This is often the first method attempted due to its simplicity. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical and is determined by the solubility of the compound.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a less volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Temperature Gradient Method: In this method, a saturated solution of the compound is subjected to a temperature gradient. The solubility of the compound must be temperature-dependent. As the solution moves from a warmer to a cooler zone, supersaturation occurs, leading to crystal growth.
Solvent-Layering Technique: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals can form at the interface between the two solvents as they slowly mix.
The selection of an appropriate solvent system is crucial and often involves screening a range of solvents with varying polarities to find conditions that yield single crystals suitable for X-ray diffraction analysis. For related benzamide derivatives, solvents such as acetonitrile (B52724) and acetone (B3395972) have been successfully used for crystallization. researchgate.net
Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions
Furthermore, the analysis of the crystal structure reveals how the molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular non-covalent interactions, which are crucial for the stability of the crystal. For a molecule with the structure of this compound, the following interactions would be of particular interest:
Hydrogen Bonding: The benzamide group contains both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong hydrogen bonds, often leading to the creation of dimers or more extended networks. For instance, in the crystal structure of other benzamides, molecules have been observed to form noncentric molecular dimers through hydrogen bonding. nih.gov
van der Waals Forces: The long, non-polar 2-hexyldecyloxy chain will interact with the chains of neighboring molecules primarily through weaker van der Waals forces. These interactions, while individually weak, can become significant due to the large surface area of the alkyl chain.
C-H···π and C-H···O Interactions: Weak hydrogen bonds, such as those between a C-H bond and a π-system (the benzene ring) or a C-H bond and the carbonyl oxygen, are also commonly observed in the crystal structures of related organic molecules and would be expected to play a role in the crystal packing of this compound. rsc.org
A detailed analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.
Circular Dichroism (CD) for Stereochemical Assignment of Chiral Analogues
The this compound molecule itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by using an enantiomerically pure 2-hexyldecyl alcohol in its synthesis, Circular Dichroism (CD) spectroscopy would be a powerful tool for assigning the absolute stereochemistry of the resulting chiral analogues.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule.
The benzamide group is a well-established chromophore for stereochemical studies using CD. uni.lu The electronic transitions of the benzamide chromophore can couple with the electronic transitions of other chromophores in the molecule, leading to characteristic CD signals known as exciton-coupled Cotton effects. The sign of these Cotton effects can often be directly related to the absolute configuration of the chiral centers.
The general approach for using CD to assign the stereochemistry of chiral benzamide analogues would involve:
Synthesis of Chiral Analogues: The chiral analogues of this compound would be synthesized using enantiomerically pure starting materials.
Measurement of CD Spectra: The CD spectra of the synthesized chiral analogues would be recorded.
Analysis of Cotton Effects: The observed Cotton effects in the CD spectra would be analyzed. The exciton (B1674681) chirality method, which relates the sign of the CD couplet to the spatial arrangement of the interacting chromophores, is a common non-empirical method for this analysis. nih.gov
Correlation with Absolute Stereochemistry: By comparing the experimental CD spectra with theoretical predictions or with the spectra of related compounds of known absolute configuration, the stereochemistry of the new chiral analogues can be assigned. It has been shown that the exciton Cotton effects for secondary and tertiary benzamides can be of opposite sign due to different conformational equilibria, a factor that must be considered in the analysis. uni.lu
Fluorescence-detected circular dichroism (FDCD) is a more sensitive technique that can be used for chiral molecules that fluoresce, allowing for the detection of very low levels of circular dichroism. mdpi.com
Computational and Theoretical Chemistry Studies on 2 2 Hexyldecyloxy Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It is a widely used approach for predicting molecular properties with a good balance between accuracy and computational cost.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 2-(2-Hexyldecyloxy)benzamide, which possesses a long, branched alkyl chain and a rotatable benzamide (B126) group, multiple low-energy conformations can exist.
Computational methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), can be used to explore the conformational energy landscape. bohrium.com This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the global minimum energy structure, representing the most probable conformation of an isolated molecule, as well as other local minima and the energy barriers between them. The stability of different conformers is often influenced by weak intramolecular interactions, such as hydrogen bonds between the amide proton and the ether oxygen.
Table 1: Illustrative Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Global Minimum | 0.00 | C(ar)-C(ar)-O-C: ~178, C(ar)-C(O)-N-H: ~0 |
| Local Minimum 1 | 1.25 | C(ar)-C(ar)-O-C: ~85, C(ar)-C(O)-N-H: ~180 |
| Local Minimum 2 | 2.50 | C(ar)-C(ar)-O-C: ~178, C(ar)-C(O)-N-H: ~180 |
Note: This data is illustrative and based on typical findings for similar benzamide derivatives.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich benzamide ring, while the LUMO is also distributed over the aromatic system. researchgate.net The long alkyl chain would have a minor contribution to these frontier orbitals. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -0.59 |
| HOMO-LUMO Gap | 5.61 |
| Ionization Potential | 6.20 |
| Electron Affinity | 0.59 |
Note: These values are hypothetical and based on published data for benzamide. researchgate.net The specific values for the title compound would require dedicated DFT calculations.
Quantum chemical calculations are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods can provide reasonably accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov Recent advancements using machine learning models have further improved the accuracy of these predictions, with mean absolute errors reported to be as low as 0.16 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts. arxiv.org
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. bohrium.com For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the benzamide chromophore.
Table 3: Predicted vs. Experimental NMR Chemical Shifts for Key Atoms in a Benzamide Moiety (Illustrative)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Carbonyl Carbon | 168.5 | - |
| Amide Proton | - | 7.8 (NHa), 8.2 (NHb) |
| Aromatic CH (ortho to C=O) | 128.9 | 7.9 |
| Aromatic CH (ortho to O-alkyl) | 122.3 | 7.1 |
Note: This data is illustrative. Actual prediction accuracy depends on the level of theory and solvent models used.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
MD simulations are particularly useful for exploring the conformational flexibility of this compound in different environments, such as in a vacuum, in a solvent, or within a lipid bilayer. nih.gov These simulations can show how the molecule folds and unfolds, and how its conformation is influenced by interactions with its surroundings. For example, in an aqueous environment, the long hydrophobic alkyl chain would likely adopt a more compact conformation to minimize its exposure to water, while the more polar benzamide headgroup would be solvent-exposed.
MD simulations can also be used to investigate how multiple molecules of this compound interact with each other. Due to its amphiphilic nature (a polar headgroup and a large nonpolar tail), this compound may exhibit a tendency to self-assemble or aggregate in certain solvents. Simulations could reveal the formation of micelles or other aggregates, driven by hydrophobic interactions between the alkyl chains and hydrogen bonding between the benzamide groups. Such studies are crucial for understanding the macroscopic properties of the material. The stability of these intermolecular complexes can be assessed by analyzing the simulation trajectories. nih.gov
Theoretical Characterization of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, self-assembly, and material properties of molecules like this compound. The interplay between hydrogen bonding and weaker van der Waals forces, including alkyl-aromatic interactions, governs the formation of larger, ordered structures.
The benzamide moiety of this compound is a classic motif for the formation of strong, directional hydrogen bonds. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the solid state and in concentrated solutions, benzamides typically form intermolecular N-H···O hydrogen bonds. mdpi.com These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks. mdpi.com
Molecular dynamics (MD) simulations on similar amphiphilic molecules, such as peptide amphiphiles, have shown that the initial aggregation is often driven by the hydrophobic collapse of the alkyl chains, which then allows the hydrophilic head groups to organize and form hydrogen bonds. nih.gov A similar mechanism would be expected for this compound.
Table 1: Predicted Hydrogen Bond Parameters in Self-Assembled this compound
| Interacting Atoms | Bond Type | Predicted Distance (Å) | Predicted Angle (°) |
| N-H···O=C | Intermolecular | 1.8 - 2.2 | 160 - 180 |
This table is a theoretical prediction based on typical values for intermolecular hydrogen bonds in benzamide derivatives found in computational and crystallographic studies.
Theoretical studies have shown that these interactions, while individually weak (typically in the range of 1-5 kJ/mol), can become cumulatively significant in large molecules or assemblies. researchgate.net In this compound, the flexible alkyl chain can fold to interact with the face of the benzene (B151609) ring. In a self-assembled structure, the alkyl chains of one molecule can pack against the aromatic rings of neighboring molecules.
Energy decomposition analysis, a computational technique, can be used to quantify the energetic contributions of these different interactions. nih.gov For similar systems, it has been shown that dispersion forces are the primary attractive component of alkyl-π interactions. The energetic contribution of these interactions is a key factor in the thermodynamics of self-assembly and can influence the morphology of the resulting nanostructures. illinois.edu
Computational Assessment of Molecular Reactivity and Stability
The reactivity and stability of this compound can be assessed using quantum chemical calculations, which provide insights into the molecule's electronic structure, including the energies and distributions of its frontier molecular orbitals (HOMO and LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. For benzamide derivatives, the HOMO is typically localized on the benzene ring and the amide group, while the LUMO is often distributed over the aromatic ring and the carbonyl group.
In this compound, the oxygen atom of the alkyloxy group acts as an electron-donating group through resonance, which would be expected to raise the energy of the HOMO. Conversely, the benzamide group is generally electron-withdrawing. The interplay of these groups will determine the precise energies of the frontier orbitals. A benchmark study on benzamide derivatives showed that the introduction of alkyl groups can raise the HOMO energy level. sci-hub.se
Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.5 to -1.0 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.0 to 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 to 1.0 eV | Energy released upon adding an electron |
These values are theoretical estimations based on computational studies of similar benzamide and alkoxybenzene derivatives. The exact values would require specific DFT or ab initio calculations.
Quantum Theory of Atoms in Molecules (QTAIM) for Delving into Electronic Structure Parameters
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize the nature of chemical bonds and other interactions within a molecule. researchgate.net This method can provide a detailed picture of the electronic structure of this compound, from strong covalent bonds to weak non-covalent interactions.
A QTAIM analysis identifies critical points in the electron density. Bond critical points (BCPs), in particular, are used to characterize atomic interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.
Covalent Bonds: For the C-C and C-H bonds in the aromatic ring and alkyl chain, and the C-N and C=O bonds in the amide group, QTAIM analysis would show high values of ρ and negative values of ∇²ρ, indicative of shared-shell interactions.
Polar Covalent Bonds: The C-O and C-N bonds would exhibit characteristics of polar covalent bonds.
Non-Covalent Interactions: For the N-H···O hydrogen bonds, QTAIM would reveal BCPs with lower ρ values and positive ∇²ρ values, characteristic of closed-shell interactions. researchgate.net The presence of a bond path between the hydrogen and oxygen atoms would provide definitive evidence of this interaction. Weaker interactions, such as the alkyl-aromatic CH-π contacts, could also be identified and characterized by their BCP properties.
Table 3: Predicted QTAIM Parameters for Selected Interactions in this compound
| Interaction | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Nature of Interaction |
| C=O (amide) | Yes | ~0.3-0.4 | Negative | Negative | Covalent |
| C-N (amide) | Yes | ~0.2-0.3 | Negative | Negative | Polar Covalent |
| N-H···O (H-bond) | Yes | ~0.01-0.03 | Positive | Slightly Negative | Strong Hydrogen Bond |
| C-H···π (alkyl-aromatic) | Possible | ~0.001-0.005 | Positive | Slightly Positive | Weak van der Waals |
This table presents theoretically anticipated ranges for QTAIM parameters based on published data for similar functional groups and interactions. researchgate.netresearchgate.net An actual QTAIM calculation would be needed to determine the precise values for this compound.
Derivatization Strategies and Structural Analogues of 2 2 Hexyldecyloxy Benzamide
Modifications to the Benzamide (B126) Core
The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, offers multiple avenues for chemical modification. These alterations can profoundly influence the molecule's electronic structure, reactivity, and conformational preferences.
Investigation of Substituent Effects on Theoretical Properties and Reactivity
The introduction of various substituents onto the aromatic ring of the benzamide core can dramatically alter the theoretical properties and reactivity of 2-(2-hexyldecyloxy)benzamide. While specific computational studies on this exact molecule are not prevalent in public literature, the principles of physical organic chemistry allow for well-founded predictions based on analogous systems. The electronic nature of a substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), will modulate the electron density of the aromatic ring and the amide functionality.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), are anticipated to increase the electron density on the benzamide ring, potentially enhancing its susceptibility to electrophilic aromatic substitution. researchgate.net Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), would decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution under certain conditions. beilstein-journals.org These substituent effects can be quantified using Hammett parameters (σ), which correlate reaction rates and equilibrium constants for a wide range of reactions involving substituted benzene derivatives. nih.gov
The acidity of the amide N-H bond is also sensitive to substituent effects. Electron-withdrawing groups tend to increase the acidity of the amide proton by stabilizing the resulting conjugate base through inductive and resonance effects. masterorganicchemistry.com Computational studies on related systems, such as substituted phenoxazines and phenothiazines, have shown a clear correlation between the electronic nature of substituents and thermochemical properties like bond dissociation enthalpies and ionization energies. nih.gov It is expected that electron-donating substituents on the benzamide ring of this compound would decrease the N-H bond dissociation enthalpy, while electron-withdrawing groups would increase it. nih.gov
To illustrate these principles, the following table presents the predicted effects of various substituents on key theoretical properties of the this compound core, based on established chemical principles. researchgate.netbeilstein-journals.orgnih.gov
| Substituent (Position) | Electronic Nature | Predicted Effect on Ring Electron Density | Predicted Effect on Amide N-H Acidity | Predicted Reactivity towards Electrophiles |
| -OCH₃ (para) | Electron-Donating | Increase | Decrease | Increase |
| -CH₃ (para) | Electron-Donating | Increase | Decrease | Increase |
| -Cl (para) | Weakly Electron-Withdrawing | Decrease | Increase | Decrease |
| -CN (para) | Electron-Withdrawing | Decrease | Increase | Decrease |
| -NO₂ (para) | Strongly Electron-Withdrawing | Decrease | Increase | Decrease |
This table is illustrative and based on general principles of substituent effects on aromatic systems.
N-Substitution Strategies and Their Conformational Implications
Modification of the amide nitrogen through the introduction of alkyl or other functional groups presents another powerful strategy for derivatization. N-alkylation of benzamides can be achieved through various synthetic methods, including the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.net
The introduction of a substituent on the amide nitrogen has significant conformational implications. In primary amides like this compound, the amide group can participate in intermolecular hydrogen bonding, which plays a crucial role in its solid-state packing and aggregation in solution. N-substitution eliminates this hydrogen bond donor capability, which can lead to dramatic changes in physical properties such as melting point and solubility.
Furthermore, N-alkylation can induce steric hindrance that affects the planarity of the amide bond and its orientation relative to the benzene ring. Theoretical and experimental studies on N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles and lead to a less planar conformation. nih.gov This disruption of planarity can, in turn, affect the degree of conjugation between the amide lone pair and the aromatic π-system, influencing the electronic properties of the molecule. For instance, in some N-substituted benzamides, steric hindrance can force the amide group out of the plane of the aromatic ring, reducing resonance interactions. nih.gov
The conformational landscape of N-substituted this compound analogues would likely be governed by a balance of steric and electronic factors. The size of the N-alkyl group would be a critical determinant of the rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds.
Tailoring the Hexyldecyloxy Side Chain
The long, branched hexyldecyloxy side chain is a defining feature of this compound, and its modification offers a route to control the molecule's self-assembly, solubility, and intermolecular interactions.
Impact of Alkyl Chain Length and Branching on Molecular Packing and Intermolecular Interactions
The length and branching of the alkyl chain in alkoxy substituents have a profound impact on the molecular packing of aromatic compounds in the solid state. While no specific crystallographic data for this compound are readily available, studies on other long-chain substituted aromatic systems provide valuable insights.
The specific nature of the branching in the 2-hexyldecyloxy group is expected to create significant free volume around the side chain, potentially leading to lower melting points and increased solubility in nonpolar solvents compared to a linear C₁₆ alkoxy analogue. The interplay between the van der Waals interactions of the alkyl chains and the hydrogen bonding of the amide groups will ultimately dictate the supramolecular structure.
The following table illustrates the potential impact of side chain modifications on the physical properties of this compound analogues, based on general trends observed in related systems. nih.govnih.gov
| Side Chain Modification | Expected Impact on Molecular Packing | Predicted Effect on Melting Point | Predicted Effect on Solubility in Nonpolar Solvents |
| Linear C₁₆ Alkoxy | More ordered, potential for interdigitation | Higher | Lower |
| Shorter Branched Alkoxy (e.g., 2-ethylhexyloxy) | Less dense packing, more amorphous character | Lower | Higher |
| Introduction of a more central branch | Increased disruption of packing | Lower | Higher |
| Linear C₁₂ Alkoxy | Less ordered packing than C₁₆ | Lower than C₁₆ analogue | Higher than C₁₆ analogue |
This table is illustrative and based on general principles of structure-property relationships in long-chain substituted molecules.
Introduction of Additional Functionalities onto the Long Alkyl Chain
The hexyldecyloxy side chain can also serve as a scaffold for the introduction of additional functional groups, opening up possibilities for creating derivatives with novel properties. Synthetic strategies for the functionalization of long alkyl chains and ethers are well-documented. nih.gov For instance, terminal functionalization of the alkyl chain could be achieved through the use of a starting alcohol containing a protected functional group, which is then deprotected after the etherification reaction to form the alkoxybenzamide.
The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH), would transform the amphiphilic character of the molecule. Such modifications would be expected to significantly alter its self-assembly behavior, potentially leading to the formation of micelles, vesicles, or liquid crystalline phases in appropriate solvents. The rational design of amphiphilic polymers has been shown to be effective for applications such as rendering carbon nanotubes water-dispersible. google.com
Alternatively, the introduction of photoreactive or electroactive moieties onto the side chain could lead to the development of "smart" materials that respond to external stimuli. For example, a terminal azide (B81097) or alkyne group could be introduced to allow for "click" chemistry reactions, enabling the conjugation of the benzamide derivative to other molecules or surfaces.
Rational Design and Synthesis of Novel Benzamide Derivatives with Tuned Theoretical Properties
The insights gained from the derivatization strategies discussed above pave the way for the rational design and synthesis of novel benzamide derivatives based on the this compound scaffold with precisely tuned theoretical and physical properties. By combining modifications to both the benzamide core and the alkoxy side chain, a vast chemical space can be explored.
For example, the synthesis of a derivative with an electron-withdrawing group on the benzamide ring and a terminally functionalized hydrophilic side chain could lead to a molecule with interesting amphiphilic and electronic properties. The synthesis would likely involve a multi-step sequence, starting with the synthesis of the substituted benzamide core, followed by the attachment of the pre-functionalized hexyldecyloxy side chain via a Williamson ether synthesis or a similar etherification reaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of newly synthesized derivatives to correlate their structural features with specific properties. rsc.orgucsb.edu This computational approach can guide the design of new analogues with optimized characteristics, reducing the need for extensive trial-and-error synthesis.
The overarching goal of such rational design would be to create novel molecules with properties tailored for specific applications, which could range from materials science to medicinal chemistry, depending on the nature of the incorporated functional groups. The modular nature of the this compound scaffold, with its distinct core and side chain domains, makes it an attractive platform for such endeavors.
Structure-Property Relationship Studies through Computational and Synthetic Correlation
The exploration of structure-property relationships (SPR) is a cornerstone of modern chemical and pharmaceutical research, enabling the rational design of molecules with tailored characteristics. For this compound, a molecule featuring a flexible lipophilic alkyl chain, an aromatic core, and an amide functional group, SPR studies are crucial for optimizing its potential applications. This section delves into the synergistic use of computational modeling and synthetic chemistry to understand and predict how structural modifications to this compound influence its physicochemical and biological properties. While specific research on this exact molecule is limited, the principles are well-established within the broader class of benzamide derivatives.
Computational Approaches to Predict Molecular Properties
Computational chemistry offers powerful tools to predict the properties of virtual compounds before their synthesis, saving significant time and resources. For analogues of this compound, a variety of in silico methods can be employed to build predictive models.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov For benzamide derivatives, these models can predict activities such as anticonvulsant potential, antimicrobial efficacy, or receptor binding affinity. nih.gov The process involves calculating a range of molecular descriptors for each analogue, which can be classified as:
Topological: Describing the connectivity and branching of atoms (e.g., Wiener's index). nih.gov
Electronic: Quantifying the distribution of electrons (e.g., dipole moment, partial charges).
Steric: Relating to the three-dimensional shape and size of the molecule (e.g., molecular volume).
By correlating these descriptors with experimentally determined properties of a small set of "training" compounds, a predictive model is generated. This model can then estimate the properties of new, unsynthesized analogues.
Molecular Docking and Dynamics: When a specific biological target (like an enzyme or receptor) is known, molecular docking can predict the preferred binding orientation and affinity of a ligand. researchgate.net For analogues of this compound, docking studies could elucidate how modifications to the alkyl chain or substitutions on the benzamide ring affect interactions with the target's binding pocket. nih.gov For instance, simulations could reveal whether the long hexyldecyloxy tail fits into a hydrophobic pocket or if specific hydrogen bonds are formed by the amide group. Molecular dynamics (MD) simulations can further refine this by modeling the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction. tandfonline.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide a deeper understanding of a molecule's electronic structure. researchgate.nettandfonline.com For benzamide derivatives, DFT can be used to calculate properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and the strength of intramolecular interactions. researchgate.net Advanced analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can identify and characterize non-covalent interactions that are critical for molecular conformation and binding. nih.gov
The table below illustrates hypothetical computational data for virtual analogues of this compound, predicting how structural changes might influence key properties.
| Compound ID | Structural Modification (relative to parent) | Predicted LogP | Predicted Binding Affinity (kcal/mol) | Predicted Dipole Moment (Debye) |
|---|---|---|---|---|
| Parent | This compound | 8.30 | -7.5 | 3.1 |
| Analog-C1 | 4-Fluoro substitution on benzamide ring | 8.45 | -8.2 | 4.5 |
| Analog-C2 | 4-Amino substitution on benzamide ring | 7.90 | -7.8 | 3.9 |
| Analog-C3 | Shortened ether chain (2-Butoxy) | 4.10 | -6.1 | 3.0 |
| Analog-C4 | Amide N-methylation (secondary amide) | 8.55 | -7.3 | 3.4 |
Synthetic Derivatization and Experimental Correlation
The predictions from computational models are validated through the targeted synthesis and subsequent testing of the proposed analogues. The synthetic strategy for derivatizing this compound can be focused on three primary regions of the molecule.
Aromatic Ring Modification: Introducing various substituents (e.g., halogens, nitro, amino, methoxy groups) at different positions on the phenyl ring. Standard aromatic substitution reactions can achieve this prior to or after the formation of the benzamide.
Amide Linker Modification: The primary amide can be converted to secondary or tertiary amides by reacting the corresponding acid chloride with primary or secondary amines. nih.gov This modification alters hydrogen bonding capability and steric bulk.
Alkoxy Chain Modification: The length and branching of the 2-hexyldecyloxy chain can be varied by using different Guerbet alcohols during the etherification step of the synthesis. This directly modulates the molecule's lipophilicity and spatial arrangement.
Once synthesized, these derivatives are subjected to experimental evaluation of the properties predicted by the computational models (e.g., solubility, melting point, binding affinity via biochemical assays, or antimicrobial activity). nih.gov The correlation between the predicted and experimental data is then analyzed. A strong correlation validates the computational model, which can then be used with greater confidence to design further analogues. Discrepancies, on the other hand, provide valuable information to refine and improve the predictive models.
The following table presents hypothetical experimental data for synthesized analogues, demonstrating a possible structure-property relationship.
| Compound ID | Structural Modification | Measured Solubility (µg/mL) | Measured IC₅₀ (µM) | Comment |
|---|---|---|---|---|
| Parent | None | < 0.1 | 15.2 | Baseline properties. |
| Analog-S1 | 4-Fluoro substitution on benzamide ring | < 0.1 | 5.8 | Increased potency, likely due to favorable electronic interactions at the target site. |
| Analog-S2 | 4-Hydroxy substitution on benzamide ring | 0.5 | 12.5 | Slightly improved solubility with minimal impact on potency. |
| Analog-S3 | Amide N-methylation | < 0.1 | 25.0 | Decreased potency, suggesting the primary amide N-H is crucial for binding. |
| Analog-S4 | Shortened ether chain (2-Butoxy) | 1.2 | 45.7 | Improved solubility but significantly reduced potency, indicating the importance of the long lipophilic tail. |
Exploration of 2 2 Hexyldecyloxy Benzamide in Advanced Materials Science
Role of Long Alkyl Chains in Directing Supramolecular Assembly
The self-assembly of molecules into well-defined, functional supramolecular structures is a cornerstone of bottom-up nanotechnology. In the case of benzamide (B126) derivatives, the primary driving force for self-assembly is the formation of intermolecular hydrogen bonds between the amide (-CONH2) groups. researchgate.netnih.gov These interactions can lead to the formation of various organized structures, such as tapes, ribbons, or sheets, depending on the substitution pattern and the surrounding environment.
The 2-(2-hexyldecyloxy)benzamide molecule possesses a long, branched alkyl chain which is expected to play a crucial role in modulating these supramolecular structures. The bulky nature of the hexyldecyloxy group can introduce significant steric hindrance, influencing the geometry of the hydrogen-bonding networks. Furthermore, van der Waals interactions between these long alkyl chains can provide an additional driving force for organization, leading to the formation of ordered domains.
In analogous systems, such as benzene-1,3,5-tricarboxamides (BTAs), the length of the alkyl chains has been shown to directly impact the thermal properties and the stability of the resulting columnar liquid crystalline phases. researchgate.net An increase in the alkyl chain length generally leads to a higher degree of order and increased stability of the self-assembled structures. While specific experimental data for this compound is not yet prevalent in the literature, the established principles of supramolecular chemistry allow for informed predictions of its behavior. The amphiphilic nature of the molecule, with its polar benzamide head and nonpolar alkyl tail, suggests that it could form interesting nanoscale aggregates in various solvents, potentially including organogels. researchgate.netnih.gov The formation of such gels is driven by the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent.
Table 1: Predicted Supramolecular Assembly Properties of this compound
| Property | Predicted Influence of the 2-Hexyldecyloxy Chain |
|---|---|
| Hydrogen Bonding | Steric hindrance from the bulky alkyl group may alter the typical hydrogen bond network observed in simpler benzamides. |
| van der Waals Forces | Strong intermolecular interactions between the long alkyl chains will contribute significantly to the stability of the assembly. |
| Self-Assembly Motif | Likely to form one-dimensional or two-dimensional aggregates in solution, with potential for forming organogels. |
| Solubility | The long alkyl chain will enhance solubility in nonpolar organic solvents. |
Integration into Polymeric Systems
The incorporation of specific functional molecules into polymers is a powerful strategy for designing materials with tailored properties. Benzamide derivatives can be integrated into polymeric architectures either as monomers, forming part of the polymer backbone, or as pendant side chains.
This compound could potentially be functionalized to act as a monomer in polymerization reactions. For example, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the benzene (B151609) ring or the alkyl chain would allow it to be incorporated into a variety of polymers via radical polymerization. nih.gov Alternatively, the benzamide itself could be part of a monomer used in condensation polymerization to form polyamides. researchgate.net
More commonly, molecules with such distinct side chains are attached as pendant groups to a pre-existing polymer backbone. This approach allows for a high degree of control over the density and distribution of the functional side chains. The presence of the this compound as a side chain would be expected to significantly influence the polymer's properties due to the introduction of both hydrogen-bonding sites and bulky, flexible alkyl groups.
The morphology of a polymer film is highly dependent on the interactions between the polymer chains. The incorporation of this compound as a side chain would introduce a combination of directional hydrogen bonds and non-directional van der Waals forces. This can lead to the formation of microphase-separated domains within the polymer film, where the polar benzamide groups and the nonpolar alkyl chains segregate into distinct regions.
Table 2: Predicted Effects of this compound Integration on Polymer Properties
| Polymer Property | Predicted Influence |
|---|---|
| Morphology | Potential for microphase separation, leading to nanostructured films. |
| Crystallinity | The bulky, branched alkyl chain may disrupt backbone packing, potentially leading to more amorphous materials. |
| Film-Forming | Enhanced processability and flexibility of the resulting polymer films. |
| Surface Properties | Increased hydrophobicity and potential for creating self-cleaning surfaces. |
Optoelectronic Material Prospects of Benzamide Derivatives with Conjugated Structures
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The performance of these devices is intrinsically linked to the electronic properties of the organic materials used.
For a molecule to be effective in an optoelectronic device, it must facilitate the movement of charge carriers (electrons and holes). In organic materials, charge transport typically occurs through a hopping mechanism between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between the molecules, which in turn is influenced by their frontier molecular orbitals (HOMO and LUMO) and their spatial arrangement.
While the benzamide group itself is not extensively conjugated, it can be incorporated into larger, conjugated systems. Theoretical studies on aromatic amides have investigated the mechanisms of internal rotation and their impact on the electronic structure. nih.gov For a molecule like this compound to be a good candidate for charge transport, it would likely need to be chemically modified to extend its π-conjugated system. The introduction of the benzamide moiety can influence the energy levels of the resulting conjugated system. Furthermore, the long alkyl chain, while not directly participating in charge transport, would play a critical role in controlling the solid-state packing of the molecules, which is a key determinant of charge mobility. Theoretical calculations on related systems suggest that highly polarized chemical bridges can be detrimental to through-bond conductivity. nih.govnih.gov
The photophysical properties of a material, such as its ability to absorb and emit light, are central to its function in optoelectronic devices. The absorption and emission characteristics are determined by the electronic transitions between the ground and excited states of the molecule.
For benzamide derivatives to be optically active in the visible range, they typically need to be part of a larger conjugated system. The benzamide group can act as an electron-withdrawing or electron-donating group, depending on the nature of the rest of the molecule, thereby tuning the intramolecular charge transfer (ICT) characteristics. This, in turn, affects the absorption and emission wavelengths.
The photophysical properties of organic materials are often different in the solid state (as thin films) compared to in solution. This is due to intermolecular interactions, such as π-π stacking, which can lead to phenomena like aggregation-caused quenching or aggregation-induced emission. The long hexyldecyloxy chain of this compound would likely prevent strong π-π stacking between the aromatic cores, which could be beneficial in preserving the emission properties in the solid state. Studies on other donor-acceptor compounds have shown that thin film absorption and emission can be tuned from the yellow to the near-infrared region. researchgate.net
Table 3: Potential Optoelectronic Properties of Conjugated Benzamide Derivatives
| Property | Considerations for this compound-based Systems |
|---|---|
| Charge Transport | Would require incorporation into a larger conjugated system. The alkyl chain would influence molecular packing and thus charge mobility. |
| Absorption Spectrum | The absorption wavelength would be determined by the extent of the conjugated system and any ICT character. |
| Emission Spectrum | The long alkyl chain could help to mitigate aggregation-caused quenching in thin films, potentially leading to efficient solid-state emission. |
| Device Application | Potential for use as host materials, charge transport materials, or emissive materials in OLEDs and OPVs, following suitable chemical modification. |
Fundamental Mechanisms of Dispersing Agent Functionality
The efficacy of this compound as a dispersing agent in advanced materials science is rooted in its specific molecular architecture, which facilitates the stabilization of fine particles in a liquid medium. Its function is primarily attributed to a combination of steric hindrance and interfacial interactions, preventing the agglomeration of particles and ensuring a uniform and stable dispersion. The fundamental mechanisms are detailed below.
The molecular structure of this compound consists of two key components: a polar benzamide head group and a non-polar, bulky (2-hexyldecyl)oxy tail. This amphiphilic nature drives its adsorption at the solid-liquid interface. The polar benzamide moiety acts as an anchor, adsorbing onto the surface of the particles to be dispersed, particularly those with polar or charged surfaces. This adsorption is driven by interactions such as hydrogen bonding and dipole-dipole forces between the amide group and the particle surface.
Once anchored, the long, branched alkyl chain, a derivative of a Guerbet alcohol, extends into the surrounding liquid medium. This bulky hydrocarbon chain forms a protective layer around each particle. When two particles approach each other, these solvated chains create a significant steric barrier, a phenomenon known as steric hindrance. This physical barrier prevents the particles from coming into close enough contact for attractive forces, such as van der Waals forces, to cause them to aggregate. Non-ionic surfactants with long hydrocarbon chains have been shown to be particularly effective in desorbing hydrocarbons from surfaces, a principle that underlies their dispersing capabilities. nih.gov
The unique forked structure of the 2-hexyldecyl group is a critical feature. This branching increases the volume occupied by the stabilizing chain compared to a linear alkyl chain of the same molecular weight. This enhanced steric bulk provides a more effective repulsive barrier, preventing particle agglomeration even at higher particle concentrations or under conditions of high shear. The dynamic nature of these flexible chains, constantly in motion in the solvent, further contributes to the entropic repulsion between particles.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H39NO2 guidechem.com |
| Boiling Point | 484.8 °C at 760 mmHg guidechem.com |
Future Perspectives and Academic Research Challenges for 2 2 Hexyldecyloxy Benzamide
Development of Highly Efficient and Environmentally Benign Synthetic Methodologies
The advancement of synthetic routes for 2-(2-Hexyldecyloxy)benzamide that are both highly efficient and environmentally conscious presents a primary research challenge. Traditional synthetic approaches to substituted benzamides often involve multi-step processes with drawbacks such as the use of hazardous reagents, generation of significant waste, and demanding reaction conditions.
Key areas for future research in the synthesis of this compound include:
Green Chemistry Approaches: There is a pressing need to develop synthetic pathways that adhere to the principles of green chemistry. This involves the use of non-toxic solvents, recyclable catalysts, and minimizing waste production. Research into solvent-free reaction conditions or the use of bio-sourced solvents could significantly reduce the environmental impact of its synthesis. nih.gov
Catalytic Methods: The exploration of novel catalytic systems can lead to more efficient and selective syntheses. For instance, the use of boric acid to catalyze the reaction between benzoic acid and urea (B33335) for benzamide (B126) production represents a more environmentally friendly alternative to traditional methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov Investigating microwave-assisted methods for the amidation and etherification steps in the synthesis of this compound could lead to a more efficient and scalable process.
Flow Chemistry: Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale and cost-effective production.
Future research will likely focus on moving beyond classical methods like the Williamson ether synthesis, which often requires harsh basic conditions, and the use of reagents like thionyl chloride for amide bond formation. The development of a streamlined, one-pot synthesis from readily available starting materials would be a significant breakthrough.
Integration of Advanced Computational Modeling for Predictive Material Design
The integration of advanced computational modeling and artificial intelligence/machine learning (AI/ML) is poised to revolutionize the design of new materials based on this compound. mit.edu These computational tools can predict the physicochemical properties and performance of materials before they are synthesized, saving significant time and resources.
Key research challenges and opportunities in this area include:
Molecular Modeling: Molecular dynamics simulations can provide insights into the conformational behavior of the 2-(2-hexyldecyloxy) group and its influence on the self-assembly and packing of the molecules. This is crucial for designing materials with specific surface properties or for understanding its behavior in different media.
Predictive Algorithms: Developing algorithms to predict material properties such as solubility, thermal stability, and mechanical strength based on the molecular structure of this compound and its derivatives is a key objective. mit.edu This would enable the in-silico screening of a large number of potential candidates for specific applications.
High-Throughput Screening: Combining computational modeling with high-throughput experimental data can accelerate the discovery of new materials. This approach can be used to systematically explore the effects of structural modifications on the material's properties.
The table below outlines some of the predicted physicochemical properties of this compound that can be further investigated and validated through computational modeling.
| Property | Predicted Value |
| Molecular Formula | C23H39NO2 |
| Molecular Weight | 361.57 g/mol |
| Boiling Point | 484.8 °C at 760 mmHg |
| Density | 0.951 g/cm³ |
| XlogP | 8.3 |
Data sourced from various chemical databases and may be predicted.
Unveiling Novel Applications in Emerging Areas of Materials Chemistry
The unique molecular architecture of this compound, which combines a rigid benzamide core with a long, branched, and flexible alkyl chain, suggests its potential for a wide range of applications in materials chemistry. The hydrophobic nature imparted by the hexyldecyloxy group is a key feature that can be exploited in the development of novel materials.
Future research is expected to unveil applications in the following emerging areas:
Self-Assembling Monolayers and Coatings: The amphiphilic nature of the molecule makes it a candidate for the formation of self-assembling monolayers on various substrates. These monolayers could be used to modify the surface properties of materials, imparting hydrophobicity, lubricity, or anti-fouling characteristics.
Dispersing Agents: The bulky and branched alkyl chain can provide significant steric hindrance, which is a desirable property for dispersing agents. This could be particularly useful in preventing the aggregation of particles in non-aqueous media, with potential applications in paints, inks, and ceramics.
Organic Electronics: While still speculative, the ordered assembly of such molecules could be explored for applications in organic electronics. The benzamide core can participate in hydrogen bonding, leading to ordered structures, while the alkyl chains can influence the molecular packing and electronic coupling.
Biomaterials: The interaction of such amphiphilic molecules with biological membranes is another area of potential investigation. This could lead to applications in drug delivery systems or as components of biocompatible materials.
The forked structure of the 2-hexyldecyl group is particularly noteworthy as it increases the steric bulk compared to a linear alkyl chain of the same molecular weight, potentially leading to more effective repulsive barriers against particle agglomeration.
Q & A
Q. Table 1. Example Reaction Conditions for Benzamide Synthesis (Adapted from Literature)
| Step | Reagents/Conditions | Reference |
|---|---|---|
| 1 | Pd/C, H₂, MeOH, room temperature, 18 h | |
| 2 | Methyl 3-(chlorocarbonyl)propanoate, CH₂Cl₂ | |
| 3 | K₂CO₃, DMF, alkyl halide, 80°C |
Advanced: How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?
Answer:
Yield optimization strategies include:
- Catalyst screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) for selective reductions .
- Solvent polarity adjustment : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Temperature control : Gradual heating (e.g., 60–80°C) to minimize side reactions during etherification .
Contradictions in reported yields may arise from trace moisture or impurities; rigorous drying of reagents and solvents is critical .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Q. Table 2. Key Spectroscopic Data for Benzamide Derivatives
| Technique | Functional Group Analyzed | Reference |
|---|---|---|
| FT-IR | C=O, C-O-C | |
| ¹H-NMR | Alkyl chain integration | |
| UHPLC/MS/MS | Degradation profiling |
Advanced: How do structural modifications (e.g., alkyl chain length) influence the biological activity of this compound?
Answer:
- Lipophilicity : Longer alkyl chains (e.g., hexyldecyl) enhance membrane permeability but may reduce aqueous solubility .
- Steric effects : Bulky substituents can hinder target binding; molecular docking studies on analogs suggest optimal chain lengths for receptor interaction .
- Isomerism : Enantiomers (e.g., S/R configurations) exhibit varying efficacies in biological assays, as seen in stabilized benzamide formulations .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation .
- Waste disposal : Classify as an Aquatic Chronic Hazard (H413) and adhere to institutional guidelines for organic waste .
Q. Table 3. Regulatory Classification
| Hazard Type | Classification | Code | Reference |
|---|---|---|---|
| Aquatic Chronic | Category 4 | H413 |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity) .
- Isomer separation : Chiral chromatography to isolate enantiomers and test individual activities .
- Assay standardization : Replicate conditions (e.g., cell lines, incubation times) across studies to minimize variability .
Basic: What are the stability considerations for storing this compound?
Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Moisture control : Use desiccants to avoid hydrolysis of the amide bond .
Advanced: What computational methods support the design of this compound analogs with enhanced properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
